molecular formula C15H14N4 B1247151 6-Amino-4-[(3-methylphenyl)amino]quinazoline

6-Amino-4-[(3-methylphenyl)amino]quinazoline

Cat. No. B1247151
M. Wt: 250.3 g/mol
InChI Key: NFBCSWGEYDCCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-[(3-methylphenyl)amino]quinazoline, also known as 6-Amino-4-[(3-methylphenyl)amino]quinazoline, is a useful research compound. Its molecular formula is C15H14N4 and its molecular weight is 250.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-4-[(3-methylphenyl)amino]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-4-[(3-methylphenyl)amino]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Amino-4-[(3-methylphenyl)amino]quinazoline

Molecular Formula

C15H14N4

Molecular Weight

250.3 g/mol

IUPAC Name

4-N-(3-methylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C15H14N4/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,16H2,1H3,(H,17,18,19)

InChI Key

NFBCSWGEYDCCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N

synonyms

SMA-52
SMA-52 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

SMA41 (1 mg) was dissolved in DMSO (500 μL), added to RPMI with 10% fetal bovine serum (2 mL) and incubated for 24 h at 37° C. Thereafter, proteins were precipitated by the addition of acetonitrile (3.5 ml) and the supernatant collected by centrifugation. The concentration of SMA52 derived from the degradation of SMA41 was calculated using a standard curve obtained from the serial dilution of independently synthesized SMA52 incubated in serum-containing medium under identical conditions. HPLC analyses were performed on a Hewlett-Packard 1090 liquid chromatograph using a Deltapak C4 15 μm 300×3.9 mm column (reverse phase) to characterize and quantitate the products resulting from the degradation of SMA41. The operating mode was isocratic and two solutions, “A” (50% acetonitrile) and “B” (50% water), were used with a 0.5 ml/min flow rate and a 5 μL injection volume. Under these conditions, independently synthesized SMA52 and SMA41 showed retention times of 11 and 15 min, respectively. For the rapid quantitation of metabolite, a less polar acetonitrile-water (70:30) eluent was used. Under these conditions SMA52 showed a retention time of 7.49 min. For LC-MS analysis of the degradation of SMA41, the column was placed on a Spectra System P1500 HPLC coupled with a Finnigan LCQDUO mass spectrometer.
Name
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
solvent
Reaction Step One

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